molecular formula C27H31N5O4S B049061 Thromstop CAS No. 117091-16-4

Thromstop

Cat. No. B049061
CAS RN: 117091-16-4
M. Wt: 521.6 g/mol
InChI Key: XXTWZTPVNIYSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thromstop is a synthetic peptide that has been developed for the purpose of reducing blood clotting. It is a promising new drug that has the potential to revolutionize the treatment of thrombotic disorders. Thromstop is a synthetic peptide that has been designed to mimic the activity of antithrombin III, a naturally occurring protein in the body that regulates blood clotting.

Mechanism of Action

Thromstop works by binding to and inhibiting the activity of thrombin, a key enzyme in the blood clotting cascade. Thrombin is responsible for converting fibrinogen to fibrin, which forms the backbone of blood clots. By inhibiting thrombin activity, Thromstop prevents the formation of blood clots.
Biochemical and Physiological Effects:
Thromstop has been shown to have a number of biochemical and physiological effects. It has been shown to reduce thrombin activity, decrease fibrinogen levels, and increase fibrinolytic activity. Thromstop has also been shown to reduce platelet aggregation, which is another key step in the blood clotting cascade.

Advantages and Limitations for Lab Experiments

One of the advantages of using Thromstop in lab experiments is that it is a synthetic peptide, which means that it can be easily synthesized and purified. This makes it easier to study than natural proteins, which can be difficult to isolate and purify. One of the limitations of using Thromstop in lab experiments is that it is a relatively new drug, and there is still much to be learned about its safety and efficacy.

Future Directions

There are many potential future directions for Thromstop research. One area of research is the development of new formulations of Thromstop that can be administered orally or topically. Another area of research is the study of Thromstop in combination with other drugs, such as anticoagulants, to determine if it can enhance their efficacy. Finally, there is the potential for Thromstop to be used in other applications beyond thrombotic disorders, such as in the treatment of cancer or inflammatory diseases.
Conclusion:
Thromstop is a promising new drug that has the potential to revolutionize the treatment of thrombotic disorders. Its synthetic nature makes it easier to study than natural proteins, and its mechanism of action has been extensively studied. While there is still much to be learned about Thromstop, its future looks bright, with many potential applications beyond thrombotic disorders.

Synthesis Methods

The synthesis of Thromstop involves the use of solid-phase peptide synthesis (SPPS) methods. The process involves the stepwise addition of amino acids to a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions. Once the peptide chain is complete, the final product is cleaved from the solid support and purified.

Scientific Research Applications

Thromstop has been extensively studied for its potential use in the treatment of thrombotic disorders. Thrombotic disorders are conditions where blood clots form in the blood vessels, which can lead to serious health complications such as stroke, heart attack, and pulmonary embolism. Thromstop has been shown to be effective in reducing blood clotting in animal models, and it is currently being studied in clinical trials for its safety and efficacy in humans.

properties

IUPAC Name

N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTWZTPVNIYSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006618
Record name N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thromstop

CAS RN

86125-48-6
Record name N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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